molecular formula C10H11N3 B1473706 2-Methylquinoline-7,8-diamine CAS No. 1351516-03-4

2-Methylquinoline-7,8-diamine

Cat. No.: B1473706
CAS No.: 1351516-03-4
M. Wt: 173.21 g/mol
InChI Key: BYRUAWJVRINCDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylquinoline-7,8-diamine can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which uses aniline and acrolein in the presence of a strong acid . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact.

Chemical Reactions Analysis

2-Methylquinoline-7,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, ionic liquids, and acids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylquinoline-7,8-diamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Methylquinoline-7,8-diamine can be compared to other quinoline derivatives, such as 2-methylquinoline, 4-methylquinoline, and 8-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and biological activities.

Biological Activity

Overview

2-Methylquinoline-7,8-diamine is a nitrogen-containing heterocyclic compound derived from quinoline. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The following sections present detailed insights into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N3
  • Molecular Weight : 173.21 g/mol
  • Canonical SMILES : CC1=NC2=C(C=C1)C=CC(=C2N)N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes. The precise mechanisms are context-dependent and vary based on the biological system being studied.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the antiproliferative activity of several quinoline derivatives against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cell lines. The results indicated that compounds similar to this compound showed IC50 values significantly lower than standard treatments like gefitinib, suggesting high potency in inhibiting cancer cell growth .
CompoundCell LineIC50 (μM)Relative Activity
This compoundH-4600.55186-fold better than gefitinib
Similar CompoundHT-290.33150-fold better than gefitinib
Similar CompoundHepG21.24120-fold better than gefitinib

Antibacterial and Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antibacterial and antiviral agent.

  • Antibacterial Effects : The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiviral Effects : Recent studies have indicated that derivatives of quinoline can inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles .

Comparative Analysis with Other Quinoline Derivatives

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound TypeAnticancer ActivityAntibacterial ActivityAntiviral Activity
2-MethylquinolineModerateModerateLow
4-MethylquinolineHighHighModerate
8-HydroxyquinolineVery HighVery HighVery High

Properties

IUPAC Name

2-methylquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRUAWJVRINCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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